Caerulein Caerulein Ceruletide is a decapeptide comprising 5-oxoprolyl, glutamyl, aspartyl, O-sulfotyrosyl, threonyl, glycyl, tryptopyl, methionyl, aspartyl and phenylalaninamide residues in sequence. Found in the skins of certain Australian amphibians, it is an analogue of the gastrointestinal peptide hormone cholecystokinin and stimulates gastric, biliary, and pancreatic secretion. It is used in cases of paralysis of the intestine (paralytic ileus) and as a diagnostic aid in pancreatic malfunction. It has a role as a diagnostic agent and a gastrointestinal drug.
Ceruletide, also known as caerulein or takus, belongs to the class of organic compounds known as polypeptides. These are peptides containing ten or more amino acid residues. Ceruletide is considered to be a practically insoluble (in water) and relatively neutral molecule. Ceruletide has been detected in multiple biofluids, such as urine and blood. Within the cell, ceruletide is primarily located in the membrane (predicted from logP).
A specific decapeptide obtained from the skin of Hila caerulea, an Australian amphibian. Caerulein is similar in action and composition to CHOLECYSTOKININ. It stimulates gastric, biliary, and pancreatic secretion; and certain smooth muscle. It is used in paralytic ileus and as diagnostic aid in pancreatic malfunction.
Brand Name: Vulcanchem
CAS No.: 17650-98-5
VCID: VC0522486
InChI: InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1
SMILES: CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O
Molecular Formula: C58H73N13O21S2
Molecular Weight: 1352.4 g/mol

Caerulein

CAS No.: 17650-98-5

Inhibitors

VCID: VC0522486

Molecular Formula: C58H73N13O21S2

Molecular Weight: 1352.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Caerulein - 17650-98-5

CAS No. 17650-98-5
Product Name Caerulein
Molecular Formula C58H73N13O21S2
Molecular Weight 1352.4 g/mol
IUPAC Name (3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1
Standard InChIKey YRALAIOMGQZKOW-HYAOXDFASA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O
SMILES CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O
Canonical SMILES CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O
Appearance Solid powder
Physical Description Solid
Description Ceruletide is a decapeptide comprising 5-oxoprolyl, glutamyl, aspartyl, O-sulfotyrosyl, threonyl, glycyl, tryptopyl, methionyl, aspartyl and phenylalaninamide residues in sequence. Found in the skins of certain Australian amphibians, it is an analogue of the gastrointestinal peptide hormone cholecystokinin and stimulates gastric, biliary, and pancreatic secretion. It is used in cases of paralysis of the intestine (paralytic ileus) and as a diagnostic aid in pancreatic malfunction. It has a role as a diagnostic agent and a gastrointestinal drug.
Ceruletide, also known as caerulein or takus, belongs to the class of organic compounds known as polypeptides. These are peptides containing ten or more amino acid residues. Ceruletide is considered to be a practically insoluble (in water) and relatively neutral molecule. Ceruletide has been detected in multiple biofluids, such as urine and blood. Within the cell, ceruletide is primarily located in the membrane (predicted from logP).
A specific decapeptide obtained from the skin of Hila caerulea, an Australian amphibian. Caerulein is similar in action and composition to CHOLECYSTOKININ. It stimulates gastric, biliary, and pancreatic secretion; and certain smooth muscle. It is used in paralytic ileus and as diagnostic aid in pancreatic malfunction.
Purity >98% (or refer to the Certificate of Analysis)
Sequence XQDXTGWMDF
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Caerulein
Cerulein
Ceruletid
Ceruletide
FI 6934
FI-6934
FI6934
Takus
Reference 1: Huang C, Chen S, Zhang T, Li D, Huang Z, Huang J, Qin Y, Chen B, Cheng G, Ma F, Zhou M. TLR3 Ligand PolyI:C Prevents Acute Pancreatitis Through the Interferon-β/Interferon-α/β Receptor Signaling Pathway in a Caerulein-Induced Pancreatitis Mouse Model. Front Immunol. 2019 May 3;10:980. doi: 10.3389/fimmu.2019.00980. eCollection 2019. PubMed PMID: 31130960; PubMed Central PMCID: PMC6509240.
2: Yuan J, Hasdemir B, Tan T, Chheda C, Rivier J, Pandol SJ, Bhargava A. Protective effects of urocortin 2 against caerulein-induced acute pancreatitis. PLoS One. 2019 May 17;14(5):e0217065. doi: 10.1371/journal.pone.0217065. eCollection 2019. PubMed PMID: 31100090; PubMed Central PMCID: PMC6524941.
3: Amiti, Tamizhselvi R, Manickam V. Menadione (vitamin K3) inhibits hydrogen sulfide and substance P via NF-кB pathway in caerulein-induced acute pancreatitis and associated lung injury in mice. Pancreatology. 2019 Mar;19(2):266-273. doi: 10.1016/j.pan.2019.01.012. Epub 2019 Jan 18. PubMed PMID: 30685119.
4: Vojdani Z, Bagheri J, Talaei-Khozani T, Azarpira N, Salmannjad M, Farrokhi A. Fetal microchimerism in mouse caerulein-induced pancreatitis model. Iran J Basic Med Sci. 2018 Sep;21(9):889-895. doi: 10.22038/IJBMS.2018.26976.6595. PubMed PMID: 30524688; PubMed Central PMCID: PMC6272076.
5: Ozer Cakir O, Findik S. Diclofenac Sodium Treatment Ameliorates Extrapancreatic Organ Injuries in a Murine Model of Acute Pancreatitis Induced by Caerulein. Gastroenterol Res Pract. 2018 Oct 31;2018:9829208. doi: 10.1155/2018/9829208. eCollection 2018. PubMed PMID: 30515205; PubMed Central PMCID: PMC6234455.
6: Zhao D, Ge H, Ma B, Xue D, Zhang W, Li Z, Sun H. The interaction between ANXA2 and lncRNA Fendrr promotes cell apoptosis in caerulein-induced acute pancreatitis. J Cell Biochem. 2018 Nov 26. doi: 10.1002/jcb.28097. [Epub ahead of print] PubMed PMID: 30474876.
7: Ren Z, Li H, Zhang M, Zhao Y, Fang X, Li X, Chen W, Zhang H, Wang Y, Pan LL, Sun J. A Novel Derivative of the Natural Product Danshensu Suppresses Inflammatory Responses to Alleviate Caerulein-Induced Acute Pancreatitis. Front Immunol. 2018 Oct 30;9:2513. doi: 10.3389/fimmu.2018.02513. eCollection 2018. PubMed PMID: 30425719; PubMed Central PMCID: PMC6218618.
8: Quan S, Principe DR, Dean AE, Park SH, Grippo PJ, Gius D, Horikoshi N. Loss of Sirt2 increases and prolongs a caerulein-induced pancreatitis permissive phenotype and induces spontaneous oncogenic Kras mutations in mice. Sci Rep. 2018 Nov 7;8(1):16501. doi: 10.1038/s41598-018-34792-y. PubMed PMID: 30405152; PubMed Central PMCID: PMC6220268.
9: Huang HL, Tang GD, Liang ZH, Qin MB, Wang XM, Chang RJ, Qin HP. Role of Wnt/β-catenin pathway agonist SKL2001 in Caerulein-induced acute pancreatitis. Can J Physiol Pharmacol. 2019 Jan;97(1):15-22. doi: 10.1139/cjpp-2018-0226. Epub 2018 Oct 16. PubMed PMID: 30326193.
10: da Silva-Leite KES, Girão DKFB, de Freitas Pires A, Assreuy AMS, de Moraes PAF, Cunha AP, Ricardo NMPS, Criddle DN, de Souza MHLP, Pereira MG, Soares PMG. Ximenia americana heteropolysaccharides ameliorate inflammation and visceral hypernociception in murine caerulein-induced acute pancreatitis: Involvement of CB2 receptors. Biomed Pharmacother. 2018 Oct;106:1317-1324. doi: 10.1016/j.biopha.2018.07.067. Epub 2018 Jul 21. PubMed PMID: 30119202.
11: Velusamy RK, Tamizhselvi R. Protective effect of methylsulfonylmethane in caerulein-induced acute pancreatitis and associated lung injury in mice. J Pharm Pharmacol. 2018 Sep;70(9):1188-1199. doi: 10.1111/jphp.12946. Epub 2018 Jul 3. PubMed PMID: 29971769.
12: Wang Y, Wang G, Cui L, Liu R, Xiao H, Yin C. Angiotensin 1-7 ameliorates caerulein-induced inflammation in pancreatic acinar cells by downregulating Toll-like receptor 4/nuclear factor-κB expression. Mol Med Rep. 2018 Mar;17(3):3511-3518. doi: 10.3892/mmr.2017.8354. Epub 2017 Dec 27. PubMed PMID: 29286117; PubMed Central PMCID: PMC5802148.
13: Dolai S, Liang T, Orabi AI, Xie L, Holmyard D, Javed TA, Fernandez NA, Xie H, Cattral MS, Thurmond DC, Thorn P, Gaisano HY. Depletion of the membrane-fusion regulator Munc18c attenuates caerulein hyperstimulation-induced pancreatitis. J Biol Chem. 2018 Feb 16;293(7):2510-2522. doi: 10.1074/jbc.RA117.000792. Epub 2017 Dec 28. PubMed PMID: 29284677; PubMed Central PMCID: PMC5818203.
14: Huang W, Haynes AC, Mukherjee R, Wen L, Latawiec D, Tepikin AV, Criddle DN, Prinjha RK, Smithers N, Sutton R. Selective inhibition of BET proteins reduces pancreatic damage and systemic inflammation in bile acid- and fatty acid ethyl ester- but not caerulein-induced acute pancreatitis. Pancreatology. 2017 Sep - Oct;17(5):689-697. doi: 10.1016/j.pan.2017.06.005. Epub 2017 Jun 10. PubMed PMID: 28648518.
15: Komar HM, Serpa G, Kerscher C, Schwoegl E, Mace TA, Jin M, Yang MC, Chen CS, Bloomston M, Ostrowski MC, Hart PA, Conwell DL, Lesinski GB. Inhibition of Jak/STAT signaling reduces the activation of pancreatic stellate cells in vitro and limits caerulein-induced chronic pancreatitis in vivo. Sci Rep. 2017 May 11;7(1):1787. doi: 10.1038/s41598-017-01973-0. PubMed PMID: 28496202; PubMed Central PMCID: PMC5431930.
16: Bonior J, Ceranowicz P, Gajdosz R, Kuśnierz-Cabala B, Pierzchalski P, Warzecha Z, Dembiński A, Pędziwiatr M, Kot M, Leja-Szpak A, Nawrot-Porąbka K, Link-Lenczowski P, Olszanecki R, Bartuś K, Jaworek J. Molecular Ghrelin System in the Pancreatic Acinar Cells: The Role of the Polypeptide, Caerulein and Sensory Nerves. Int J Mol Sci. 2017 May 2;18(5). pii: E929. doi: 10.3390/ijms18050929. PubMed PMID: 28468316; PubMed Central PMCID: PMC5454842.
17: Shapiro JP, Komar HM, Hancioglu B, Yu L, Jin M, Ogata Y, Hart PA, Cruz-Monserrate Z, Lesinski GB, Conwell DL. Laser Capture Microdissection of Pancreatic Acinar Cells to Identify Proteomic Alterations in a Murine Model of Caerulein-Induced Pancreatitis. Clin Transl Gastroenterol. 2017 Apr 13;8(4):e89. doi: 10.1038/ctg.2017.15. PubMed PMID: 28406494; PubMed Central PMCID: PMC5415897.
18: Yin T, Peeters R, Liu Y, Feng Y, Zhang X, Jiang Y, Yu J, Dymarkowski S, Himmelreich U, Oyen R, Ni Y. Visualization, Quantification and Characterization of Caerulein-Induced Acute Pancreatitis in Rats by 3.0T Clinical MRI, Biochemistry and Histomorphology. Theranostics. 2017 Jan 1;7(2):285-294. doi: 10.7150/thno.16282. eCollection 2017. PubMed PMID: 28042334; PubMed Central PMCID: PMC5197064.
19: Sun Y, He Y, Wang F, Zhang H, de Vos P, Sun J. Low-methoxyl lemon pectin attenuates inflammatory responses and improves intestinal barrier integrity in caerulein-induced experimental acute pancreatitis. Mol Nutr Food Res. 2017 Apr;61(4). doi: 10.1002/mnfr.201600885. Epub 2017 Jan 30. PubMed PMID: 27921358.
20: Song R, Yu D, Park J. Changes in gene expression of tumor necrosis factor alpha and interleukin 6 in a canine model of caerulein-induced pancreatitis. Can J Vet Res. 2016 Jul;80(3):236-41. PubMed PMID: 27408338; PubMed Central PMCID: PMC4924559.
PubChem Compound 16129675
Last Modified Nov 11 2021
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